molecular formula C13H18O2S B14704791 Cyclohexyl 4-methylbenzenesulfinate CAS No. 23730-24-7

Cyclohexyl 4-methylbenzenesulfinate

Cat. No.: B14704791
CAS No.: 23730-24-7
M. Wt: 238.35 g/mol
InChI Key: VKFPIMGZISHRBX-UHFFFAOYSA-N
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Description

Cyclohexyl 4-methylbenzenesulfinate is an organosulfur compound characterized by a sulfinate ester group (R-SO-O-R'), where the sulfinate moiety is derived from 4-methylbenzenesulfinic acid, and the esterifying alcohol is cyclohexanol. This compound is synthesized via nucleophilic substitution or transition metal-catalyzed reactions, as exemplified by its preparation in a 39% yield under optimized conditions . Key analytical data include:

  • 1H NMR (CDCl3): δ 7.53 (d, 2H, aromatic), 2.41 (s, 3H, methyl group) .
  • HRMS: m/z 309.0919 ([M+Na]+, calculated 309.0921) .

Its structural features, such as the cyclohexyl group and electron-withdrawing sulfinate moiety, influence its reactivity and applications in organic synthesis.

Properties

CAS No.

23730-24-7

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

cyclohexyl 4-methylbenzenesulfinate

InChI

InChI=1S/C13H18O2S/c1-11-7-9-13(10-8-11)16(14)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3

InChI Key

VKFPIMGZISHRBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)OC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthesis via Sulfinyl Chloride and Cyclohexanol

Reaction Mechanism and Conditions

The most direct method for synthesizing cyclohexyl 4-methylbenzenesulfinate involves the esterification of 4-methylbenzenesulfinyl chloride with cyclohexanol. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of cyclohexanol attacks the electrophilic sulfur atom in the sulfinyl chloride. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction Equation:
$$
\text{4-Methylbenzenesulfinyl chloride} + \text{Cyclohexanol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Optimized Parameters
  • Temperature: Room temperature (20–25°C) is sufficient, as excessive heat may promote side reactions such as oxidation of the sulfinate ester to the sulfonate.
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) ensures solubility of both reactants and minimizes hydrolysis of the sulfinyl chloride.
  • Base Stoichiometry: A 1:1 molar ratio of base to sulfinyl chloride is critical to prevent base-induced decomposition.
Yield and Purity

Typical yields range from 70% to 85%, with purity exceeding 95% after aqueous workup (washing with sodium bicarbonate and brine) and column chromatography.

Alkylation of Sodium 4-Methylbenzenesulfinate

Preparation of Sodium 4-Methylbenzenesulfinate

A patented method (CN101786973B) describes the synthesis of sodium 4-methylbenzenesulfinate, a key intermediate, through the reduction of 4-methylbenzenesulfonyl chloride with sodium sulfite in alkaline aqueous conditions.

Key Steps:

  • Dissolution of 4-methylbenzenesulfonyl chloride in dichloromethane.
  • Dropwise addition to an aqueous sodium sulfite solution with simultaneous pH control using 10% NaOH.
  • Distillation to recover dichloromethane, yielding an aqueous solution of sodium 4-methylbenzenesulfinate.
  • Crystallization and drying to isolate the product.

Reaction Equation:
$$
\text{4-Methylbenzenesulfonyl chloride} + \text{Na}2\text{SO}3 \xrightarrow{\text{NaOH}} \text{Na[4-MeC}6\text{H}4\text{SO}2] + \text{NaCl} + \text{SO}2
$$

Alkylation with Cyclohexyl Halides

The sodium sulfinate salt undergoes nucleophilic substitution with cyclohexyl bromide or iodide in polar aprotic solvents (e.g., dimethylformamide, DMF) to form the sulfinic ester.

Reaction Equation:
$$
\text{Na[4-MeC}6\text{H}4\text{SO}_2] + \text{Cyclohexyl-X} \rightarrow \text{this compound} + \text{NaX} \quad (\text{X = Br, I})
$$

Optimization Insights
  • Solvent: DMF at 60–80°C enhances reaction kinetics.
  • Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity.
  • Yield: Reported yields reach 65–75%, with residual inorganic salts removed via aqueous extraction.

Alternative Synthetic Routes

Mitsunobu Reaction

The Mitsunobu reaction offers a mild alternative for coupling 4-methylbenzenesulfinic acid with cyclohexanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh acidic conditions but requires stoichiometric reagents, increasing costs.

Reaction Equation:
$$
\text{4-MeC}6\text{H}4\text{SO}2\text{H} + \text{Cyclohexanol} \xrightarrow{\text{DEAD, PPh}3} \text{this compound} + \text{H}_2\text{O}
$$

Acid-Catalyzed Esterification

Sulfinic acid, generated by protonating sodium 4-methylbenzenesulfinate, reacts with cyclohexanol under Dean-Stark conditions to remove water. Concentrated sulfuric acid catalyzes the reaction, though prolonged heating risks sulfonate formation.

Industrial Production Considerations

Scalability Challenges

  • Sulfinyl Chloride Route: Large-scale HCl neutralization requires robust scrubbing systems to meet environmental regulations.
  • Alkylation Method: Recycling DMF and minimizing sodium halide waste are critical for cost-effectiveness.

Purification Techniques

  • Distillation: Fractional distillation under reduced pressure isolates the product from unreacted cyclohexanol.
  • Crystallization: Cooling the reaction mixture induces crystallization of the sulfinate ester, yielding >98% purity after recrystallization from ethanol.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Sulfinyl Chloride Route 70–85% 95%+ Moderate High
Sodium Sulfinate Alkylation 65–75% 90–95% Low Moderate
Mitsunobu Reaction 80–90% 98%+ High Low

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4-methylbenzenesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: Reduction reactions can convert it to sulfides.

    Substitution: Nucleophilic substitution reactions can replace the sulfinyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under mild conditions.

Major Products Formed:

Scientific Research Applications

Cyclohexyl 4-methylbenzenesulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexyl 4-methylbenzenesulfinate involves its reactivity as a sulfinic ester. It can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ability to form stable intermediates and products through these reactions .

Comparison with Similar Compounds

Structural Analogues with Varying Cycloalkyl Groups

Cycloheptyl 4-methylbenzenesulfinate (3d) :

  • Key Differences : A seven-membered cycloheptyl ring replaces the six-membered cyclohexyl group.
  • Synthesis : Higher yield (62%) under nickel(II)-catalyzed oxidative esterification .
  • 1H NMR (DMSO) : δ 7.60 (d, 2H, aromatic), 1.67–1.50 (m, 4H, cycloheptyl protons) .
  • Impact : The larger ring size may enhance steric hindrance, reducing reactivity in sterically demanding reactions compared to the cyclohexyl analogue.

4-(Tert-butyl)cyclohexyl 4-methylbenzenesulfinate (3e) :

  • Key Differences : A bulky tert-butyl group is introduced at the 4-position of the cyclohexyl ring.
  • 13C NMR (DMSO) : δ 35.8 (tert-butyl carbons), 21.3 (methyl group) .
  • Impact : Increased lipophilicity due to the tert-butyl group could improve membrane permeability in biological systems.

Stereochemical Variations in Cyclohexyl-Containing Compounds

Compounds with (R,R)- and (S,S)-1,2-cyclohexyl linkers (e.g., 23–26 ) exhibit divergent biological activities:

  • (S,S)-linkers (23, 24) : Higher potency toward LIMK2 .
  • Relevance : The stereochemistry of the cyclohexyl group in sulfinates may similarly influence target selectivity in enzyme inhibition or binding interactions.

Comparison with Sulfonate Esters

Cyclohexyl 4-methylbenzenesulfonate :

  • Key Difference : Contains a sulfonate (SO₃⁻) group instead of sulfinate (SO₂⁻).
  • Synthesis: Typically prepared using p-toluenesulfonyl chloride and cyclohexanol under mild conditions (e.g., dichloromethane, 4 hours at room temperature) .
  • Applications : Widely used as a leaving group in solvolysis reactions, whereas sulfinates are more nucleophilic due to the lower oxidation state of sulfur .

Substituent Effects on Physical and Chemical Properties

Compound Substituent/Ring Size Yield (%) Key NMR Shifts (δ, aromatic/methyl) Biological Activity Reference
This compound Cyclohexyl 39 7.53 (d), 2.41 (s) Not reported
Cycloheptyl 4-methylbenzenesulfinate Cycloheptyl 62 7.60 (d), 2.41 (s) Not reported
(R,R)-1,2-Cyclohexyl linker Stereospecific N/A N/A LIMK1-selective inhibition
Cyclohexyl 4-methylbenzenesulfonate Sulfonate group N/A N/A Solvolysis applications

Research Findings and Implications

  • Synthetic Efficiency : Cycloheptyl derivatives (e.g., 3d ) achieve higher yields (62%) than cyclohexyl analogues (39%), likely due to reduced steric strain in transition states .
  • Biological Selectivity : Stereochemistry in cyclohexyl-containing compounds dramatically alters enzyme inhibition profiles, suggesting that sulfinate stereoisomers warrant rigorous characterization .
  • Functional Group Impact : Sulfinates exhibit greater nucleophilicity than sulfonates, making them preferable in reactions requiring S-O bond cleavage or nucleophilic substitution .

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